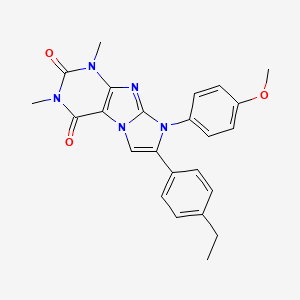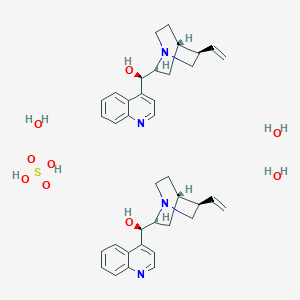
Cinchonidine sulfate trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinchonidine sulfate trihydrate is a naturally occurring alkaloid derived from the bark of Cinchona trees. It is one of the four principal alkaloids found in Cinchona bark, alongside quinine, quinidine, and cinchonine. This compound is known for its antimalarial properties and has been used in traditional medicine for centuries .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cinchonidine sulfate trihydrate typically involves the extraction of cinchonidine from Cinchona bark. The bark is first ground and then subjected to an extraction process using organic solvents. The extracted cinchonidine is then purified through crystallization. The sulfate salt is formed by reacting cinchonidine with sulfuric acid, and the trihydrate form is obtained by crystallizing the sulfate salt in the presence of water .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The extraction process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity of the final product. The use of activated carbon and other adsorbents helps in removing impurities during the crystallization process .
化学反応の分析
Types of Reactions
Cinchonidine sulfate trihydrate undergoes various chemical reactions, including:
Oxidation: Cinchonidine can be oxidized to form cinchonidine N-oxide.
Reduction: Reduction of cinchonidine can lead to the formation of dihydrocinchonidine.
Substitution: Cinchonidine can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
Oxidation: Cinchonidine N-oxide.
Reduction: Dihydrocinchonidine.
Substitution: Halogenated derivatives of cinchonidine.
科学的研究の応用
Cinchonidine sulfate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis and enantioselective chromatography.
Biology: this compound is studied for its potential antimalarial and antimicrobial properties.
Medicine: It has been used in the treatment of malaria and is being investigated for its potential in treating other diseases.
Industry: It is used in the production of chiral intermediates and as a resolving agent for racemic mixtures.
作用機序
The mechanism of action of cinchonidine sulfate trihydrate involves its interaction with heme in the malaria parasite. Cinchonidine binds to heme, preventing its detoxification and leading to the accumulation of toxic heme derivatives within the parasite. This ultimately results in the death of the parasite . Additionally, cinchonidine may interact with other molecular targets and pathways, contributing to its antimalarial and antimicrobial effects .
類似化合物との比較
Similar Compounds
Quinine: Another major alkaloid from Cinchona bark, known for its antimalarial properties.
Quinidine: An isomer of quinine, used primarily as an antiarrhythmic agent.
Cinchonine: Similar to cinchonidine but with different stereochemistry.
Uniqueness
Cinchonidine sulfate trihydrate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral catalyst and its specific interactions with molecular targets make it valuable in both research and industrial applications .
特性
CAS番号 |
5948-98-1 |
|---|---|
分子式 |
C38H52N4O9S |
分子量 |
740.9 g/mol |
IUPAC名 |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;trihydrate |
InChI |
InChI=1S/2C19H22N2O.H2O4S.3H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);3*1H2/t2*13-,14-,18-,19+;;;;/m00..../s1 |
InChIキー |
OURNGHKIKULCHM-DMMCLRCZSA-N |
異性体SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.O.O.O.OS(=O)(=O)O |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


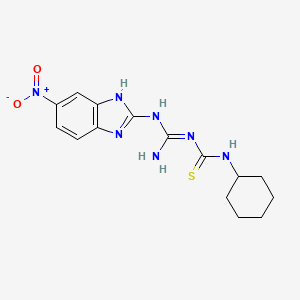
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
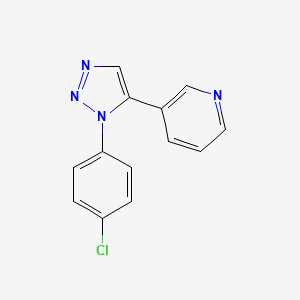
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)


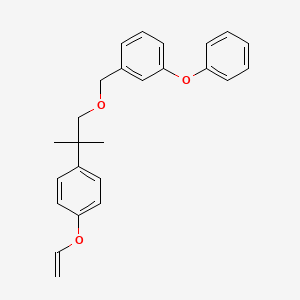

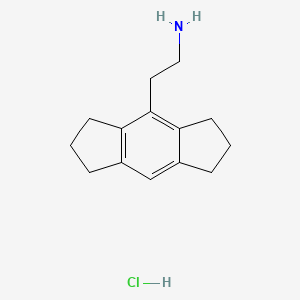
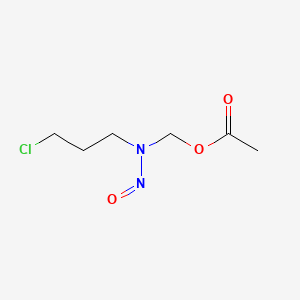

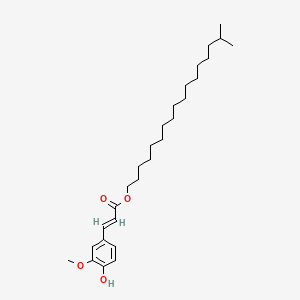
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
